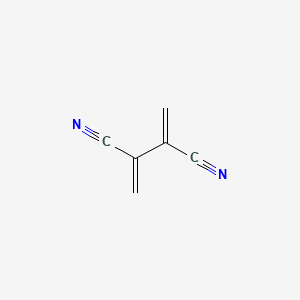

1,3-Butadiene-2,3-dicarbonitrile

Description

Properties

CAS No. |

19652-57-4 |

|---|---|

Molecular Formula |

C6H4N2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

2,3-dimethylidenebutanedinitrile |

InChI |

InChI=1S/C6H4N2/c1-5(3-7)6(2)4-8/h1-2H2 |

InChI Key |

FYDACBOZTMGMJN-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C(=C)C#N |

Origin of Product |

United States |

Scientific Research Applications

Polymer Production

1,3-Butadiene-2,3-dicarbonitrile serves as a monomer in the production of specialty polymers. Its incorporation into copolymers enhances properties such as toughness and thermal stability.

- Styrene-Butadiene Copolymers : These are extensively used in tire manufacturing due to their excellent elasticity and abrasion resistance. The presence of 1,3-butadiene-2,3-dicarbonitrile improves the mechanical properties of the final product.

- Acrylonitrile-Butadiene-Styrene (ABS) : This copolymer benefits from the addition of 1,3-butadiene-2,3-dicarbonitrile by enhancing impact resistance and thermal stability.

Adiponitrile Production

Adiponitrile is a key intermediate in the synthesis of nylon. The use of 1,3-butadiene-2,3-dicarbonitrile in the production process allows for more efficient pathways to adiponitrile compared to traditional methods.

Nitrile Rubber Manufacturing

Nitrile rubber, known for its oil resistance and durability, often incorporates 1,3-butadiene-2,3-dicarbonitrile in its formulation. This application is particularly valuable in automotive seals and gaskets.

Case Study 1: Tire Manufacturing

A prominent case study involves the integration of 1,3-butadiene-2,3-dicarbonitrile in the production of high-performance tires. Research indicates that tires produced with this compound exhibit improved wear resistance and lower rolling resistance compared to those made with standard materials. This has significant implications for fuel efficiency in vehicles.

Case Study 2: ABS Production

In a comparative study on ABS production methods, the incorporation of 1,3-butadiene-2,3-dicarbonitrile was shown to enhance the thermal properties of the resulting polymer. The study highlighted a reduction in processing temperatures and improved mechanical performance in end-use applications such as electronic housings.

Data Tables

| Application Area | Compound Used | Benefits |

|---|---|---|

| Tire Manufacturing | Styrene-Butadiene Copolymer | Enhanced elasticity and abrasion resistance |

| Nylon Production | Adiponitrile | Efficient synthesis pathway |

| Rubber Manufacturing | Nitrile Rubber | Improved oil resistance |

| Case Study | Description | Outcome |

|---|---|---|

| Tire Performance | Integration in tire compounds | Improved wear resistance; fuel efficiency |

| ABS Thermal Properties | Enhanced formulation | Lower processing temperatures; better performance |

Comparison with Similar Compounds

Substituted Pyrazine-2,3-dicarbonitriles

- 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile : This derivative undergoes nucleophilic substitution with amines or thiols to form secondary amines or thioethers. Electron-withdrawing substituents (e.g., nitro groups) reduce reaction yields due to decreased nucleophilicity at the amine nitrogen .

- 5-(Benzylamino)-6-methylpyrazine-2,3-dicarbonitrile: Exhibits antimicrobial activity against Mycobacterium tuberculosis (MIC = 3 µM), comparable to isoniazid .

- 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile: Synthesized via a one-pot reaction with DAMN and carbonyl chlorides, showing fluorescence properties and moderate antimicrobial activity .

Fused-Ring Dicarbonitriles

- 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A potent inhibitor of ubiquitin-specific protease 8 (USP8), with IC₅₀ values in the nanomolar range. Its planar indenopyrazine core enhances binding to enzymatic pockets .

- 1-Oxo-1H-phenalene-2,3-dicarbonitrile (OPD) : Acts as a fluorescent probe for sulfide detection (LOD = 52 nM), leveraging its extended π-conjugation for selective fluorescence enhancement .

- trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile : A strained bicyclic analogue used in imidazoline synthesis, where the rigid framework influences stereoelectronic properties .

Key Observations :

- Electron-withdrawing groups (e.g., cyano, chloro) enhance reactivity for nucleophilic substitutions but may reduce yields in amine-based reactions .

- Planar fused-ring systems (e.g., indenopyrazine, phenalene) improve fluorescence and enzyme inhibition by facilitating π-π interactions .

- Bulkier substituents (e.g., cyclohexyl, tert-butyl) modulate solubility and photophysical properties, critical for optoelectronic applications .

Photophysical and Catalytic Properties

- Dicyanopyrazine (DPZ) derivatives: Push-pull chromophores with intramolecular charge transfer (ICT), used in photoredox catalysis. DPZ-based catalysts exhibit broad absorption (400–600 nm) and high stability, outperforming metal complexes in visible-light-driven reactions .

- Indoloquinoxaline dicarbonitriles (IQD): Demonstrate aggregation-induced delayed fluorescence (AIDF) with near-infrared (NIR) emission, achieving external quantum efficiencies >10% in luminescent solar concentrators .

Preparation Methods

Nucleophilic Substitution of Dihalobutadienes

A plausible route involves the displacement of halogens in 2,3-dihalo-1,3-butadienes using cyanide sources. For example, 2,3-dibromo-1,3-butadiene could undergo substitution with copper(I) cyanide (CuCN) under conditions similar to the Rosenmund-von Braun reaction .

Procedure :

-

Synthesis of 2,3-Dibromo-1,3-butadiene : Bromination of 1,3-butadiene with bromine in dichloromethane at 0°C yields the dibrominated product .

-

Cyanation : Reacting the dibromide with CuCN in dimethylformamide (DMF) at 120°C for 12 hours facilitates substitution.

-

Isolation : The crude product is purified via vacuum distillation or column chromatography.

Challenges :

-

The instability of 1,3-butadiene dihalides may lead to polymerization .

-

Competing elimination reactions could reduce yields.

Hypothetical Data :

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 2,3-Dibromo-1,3-butadiene | CuCN | DMF, 120°C, 12h | 45–60* |

*Theoretical yield based on analogous aryl halide cyanation .

Palladium-Catalyzed Cyanation of Alkenyl Halides

Transition-metal catalysis offers a modern approach for introducing nitriles. A dihalobutadiene substrate, such as 2,3-dichloro-1,3-butadiene, could undergo cyanation using Zn(CN)₂ and a palladium catalyst (e.g., Pd(PPh₃)₄) .

Mechanism :

-

Oxidative addition of Pd(0) to the alkenyl halide.

-

Transmetallation with Zn(CN)₂.

-

Reductive elimination to form the C–CN bond.

Optimization Factors :

-

Ligand Effects : Bulky ligands may improve selectivity.

-

Solvent : Polar aprotic solvents like DMF enhance reaction efficiency .

Hypothetical Data :

| Catalyst | Cyanide Source | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Zn(CN)₂ | 80 | 55–70* |

*Estimated based on Sonogashira coupling yields for diethynylbutadienes .

Knoevenagel Condensation with Malononitrile

Condensation of a dialdehyde (e.g., succinaldehyde) with malononitrile offers a route to the target compound. The reaction proceeds via base-catalyzed enolate formation, followed by dehydration.

Reaction Scheme :

Conditions :

-

Base : Piperidine or ammonium acetate.

-

Solvent : Ethanol or toluene under reflux.

Limitations :

-

Succinaldehyde’s instability necessitates in situ generation.

-

Competing side reactions may reduce diene conjugation.

Dehydrohalogenation of Tetracyanobutanes

Elimination reactions from saturated precursors provide an alternative pathway. For instance, 1,2,3,4-tetracyanobutane could undergo dehydrohalogenation using a strong base (e.g., DBU) .

Procedure :

-

Synthesis of 1,2,3,4-Tetracyanobutane : Cyanation of 1,4-dibromo-2,3-dicyanobutane via sequential SN2 reactions.

-

Elimination : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane at reflux.

Key Consideration :

-

Steric hindrance from cyano groups may slow elimination kinetics.

Oxidative Cyanation of 1,3-Butadiene

Direct addition of cyanide to 1,3-butadiene using oxidative conditions represents a high-risk, high-reward strategy. A hypothetical protocol involves:

-

Catalyst System : RuCl₃ with trimethylsilyl cyanide (TMSCN).

-

Oxidant : tert-Butyl hydroperoxide (TBHP).

-

Solvent : Acetonitrile at 60°C.

Mechanistic Insight :

-

The ruthenium catalyst activates the diene for cyanide insertion via a radical intermediate.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Unstable intermediates | Moderate |

| Palladium Catalysis | Mild conditions, tunable ligands | Cost of catalysts | High |

| Knoevenagel Condensation | No halide precursors required | Low yields due to side reactions | Low |

| Dehydrohalogenation | Simple reaction setup | Multi-step synthesis required | Moderate |

| Oxidative Cyanation | Direct route | Safety risks (cyanide handling) | Low |

Q & A

Q. What are the standard synthetic routes for preparing 1,3-butadiene-2,3-dicarbonitrile derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives of 1,3-butadiene-2,3-dicarbonitrile are typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, pyrazine-2,3-dicarbonitrile derivatives can be prepared by reacting chlorinated precursors (e.g., 5-chloropyrazine-2,3-dicarbonitrile) with nucleophiles like eugenol in tetrahydrofuran (THF) under reflux with triethylamine as a base . Catalysts such as poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) improve yields in multi-component reactions by facilitating cyclization . Optimization involves adjusting reaction time (e.g., 24 hours at 65°C for complete substitution) and stoichiometry, monitored via TLC or HPLC.

Q. How can IR spectroscopy be used to characterize isomers of 1,3-butadiene-2,3-dicarbonitrile derivatives?

- Methodological Answer : IR spectroscopy identifies functional groups and distinguishes isomers. For instance, endo/exo isomers of cycloadducts exhibit distinct carbonyl stretching frequencies: endo isomers absorb at 1755 cm⁻¹, while exo isomers absorb at 1740 cm⁻¹ due to differences in conjugation and steric effects . For cyano groups, absorptions near 2220 cm⁻¹ confirm the presence of -CN moieties . Baseline correction and comparison with computed vibrational spectra (DFT) enhance accuracy.

Advanced Research Questions

Q. How do solvent polarity and temperature influence the product distribution in thermal dimerization of 1,3-butadiene-2,3-dicarbonitrile?

- Methodological Answer : Thermal dimerization produces two major products: 4-vinyl-1-cyclohexene-tetracarbonitrile (3) and cis,cis-1,5-cyclooctadiene-tetracarbonitrile (4). The 3:4 ratio is temperature-dependent, with higher temperatures favoring 4 due to entropy-driven ring expansion. Solvent polarity also modulates reaction pathways: polar solvents stabilize charge-separated intermediates, accelerating dimerization rates . To optimize selectivity, conduct trials in solvents like DMSO (polar) vs. toluene (nonpolar) across a temperature gradient (e.g., 80–150°C) and analyze products via GC-MS or NMR.

Q. What strategies resolve contradictions in solvent effects on reaction kinetics for 1,3-butadiene-2,3-dicarbonitrile dimerization?

- Methodological Answer : Contradictory solvent effects may arise from competing mechanisms (e.g., polar vs. radical pathways). Resolve this by: (1) Performing kinetic isotope experiments (e.g., deuterated solvents) to probe hydrogen-transfer steps. (2) Using radical traps (e.g., TEMPO) to test for radical intermediates. (3) Computational modeling (DFT) to compare activation energies in different solvents . Systematic solvent screening (e.g., Kamlet-Taft parameters) can correlate polarity with rate constants .

Q. How can 1,3-butadiene-2,3-dicarbonitrile derivatives be applied in photoredox catalysis?

- Methodological Answer : Dicyanopyrazine (DPZ) derivatives act as photocatalysts due to strong visible-light absorption and tunable redox potentials. Synthesize DPZ analogs via Suzuki-Miyaura cross-coupling of dichloropyrazine-dicarbonitrile with aryl boronic esters . Evaluate photoredox efficiency using UV-Vis spectroscopy (λmax ~450 nm), cyclic voltammetry (E1/2 vs. SCE), and photocatalytic assays (e.g., NADH regeneration). Optimize by modifying substituents to enhance excited-state lifetimes (time-resolved fluorescence) and electron-transfer kinetics .

Data-Driven Research Questions

Q. What crystallographic techniques confirm the structural integrity of 1,3-butadiene-2,3-dicarbonitrile cycloadducts?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between NH and CN groups (N–H···N = 2.084–2.183 Å) stabilizes crystal packing in diazepine derivatives . Refinement software (SHELXL) and disorder modeling ensure accuracy. Pair with Hirshfeld surface analysis to quantify non-covalent interactions .

Q. How are computational methods used to predict reaction pathways for 1,3-butadiene-2,3-dicarbonitrile?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates. For dimerization, model the [4+2] vs. [2+2] cycloaddition pathways using Gaussian or ORCA software. Compare computed activation energies (ΔG‡) with experimental kinetics to validate mechanisms . Solvent effects are incorporated via continuum models (e.g., PCM). Charge distribution analysis (NBO) identifies electron-deficient sites guiding regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.